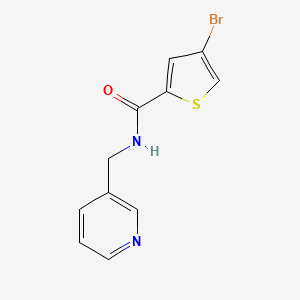
4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromine atom at the 4-position, a pyridin-3-ylmethyl group attached to the nitrogen atom, and a carboxamide group at the 2-position of the thiophene ring. Thiophene derivatives have been widely studied due to their diverse applications in materials science, pharmaceuticals, and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide typically involves multiple steps starting from thiophene. One common method includes the following steps:
Lithiation and Bromination: Thiophene undergoes lithiation using n-butyllithium (n-BuLi) at low temperatures (around -78°C) followed by bromination to introduce the bromine atom at the 4-position.
Amidation: The brominated thiophene is then reacted with pyridin-3-ylmethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for larger scale production. This includes the use of continuous flow reactors for lithiation and bromination steps to ensure better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Lithiation: n-Butyllithium (n-BuLi) at -78°C.
Bromination: Bromine or N-bromosuccinimide (NBS).
Amidation: Pyridin-3-ylmethylamine.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, thiophene derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-ylmethyl group and the bromine atom at the 4-position allows for unique interactions with biological targets and provides opportunities for further functionalization in synthetic chemistry.
Propriétés
Formule moléculaire |
C11H9BrN2OS |
|---|---|
Poids moléculaire |
297.17 g/mol |
Nom IUPAC |
4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H9BrN2OS/c12-9-4-10(16-7-9)11(15)14-6-8-2-1-3-13-5-8/h1-5,7H,6H2,(H,14,15) |
Clé InChI |
QCURBEBYVCLUBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CNC(=O)C2=CC(=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




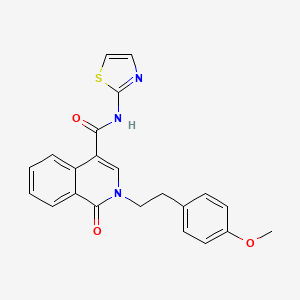
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(quinolin-5-yl)acetamide](/img/structure/B10978889.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-cyclohexylpropanamide](/img/structure/B10978890.png)
![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B10978898.png)
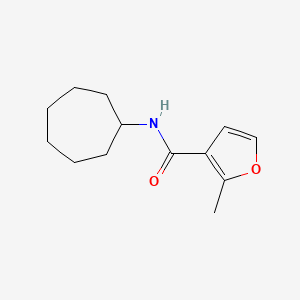
![2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10978907.png)
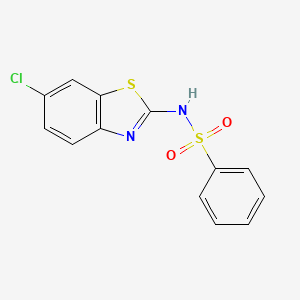
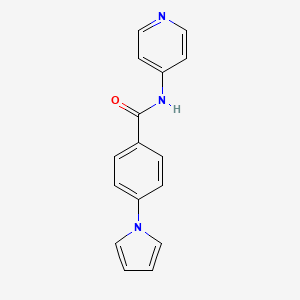
![2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide](/img/structure/B10978915.png)
![N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-4-(1H-pyrrol-1-YL)butanamide](/img/structure/B10978924.png)
![Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B10978940.png)
![N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide](/img/structure/B10978942.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)ethyl]glycinamide](/img/structure/B10978949.png)